molecular formula C13H17NO2 B2828275 Methyl 4-(piperidin-2-yl)benzoate CAS No. 863869-85-6

Methyl 4-(piperidin-2-yl)benzoate

Cat. No.: B2828275
CAS No.: 863869-85-6
M. Wt: 219.284
InChI Key: MCVNPUNNHRUTMY-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-2-yl)benzoate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a benzoate group attached to a piperidine ring at the 2-position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(piperidin-2-yl)benzoate typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 4-(piperidin-2-yl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Methyl 4-(piperidin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory and analgesic agents.

    Industry: this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    Methyl 4-(piperidin-4-yl)benzoate: Another piperidine derivative with similar structural features but different substitution patterns.

    4-Piperidylbenzoic acid hydrochloride: A related compound used in the synthesis of pharmaceuticals.

    Piperidine N-oxide derivatives: Compounds with oxidized piperidine rings that exhibit distinct chemical properties.

Uniqueness: Methyl 4-(piperidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-piperidin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNPUNNHRUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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